2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is a novel quinazolinone compound. Quinazolinones are a class of heterocyclic compounds that contain a benzene ring fused to a pyrimidine ring, which itself is fused to a 4-pyrimidone. [, ] They are known to exhibit a wide range of biological activities, making them a subject of significant interest in medicinal chemistry. [, ] While the specific biological activity of 2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is not discussed in the provided literature, its structural features suggest potential for diverse applications.
2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the class of dihydroquinazolinones, which are characterized by a fused ring structure that includes a quinazolinone core. This compound exhibits potential biological activities, making it of interest in medicinal chemistry and pharmaceutical research. The synthesis, characterization, and application of this compound have been subjects of various studies, highlighting its significance in drug development.
The compound can be classified as an organic heterocyclic compound due to its nitrogen-containing ring structure. It is derived from anthranilamide and substituted benzaldehydes through various synthetic methodologies. The presence of the methoxy group on the phenyl ring contributes to its chemical properties and biological activity.
Several methods have been developed for the synthesis of 2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one. A notable one-pot synthesis involves the condensation of anthranilamide with appropriate aldehydes under mild conditions.
The reactions are typically monitored using thin-layer chromatography, and the products are characterized through techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy. The general procedure includes stirring the reactants in a solvent with the catalyst until completion, followed by filtration and crystallization to obtain pure compounds .
The molecular structure of 2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one features a quinazolinone backbone with two phenyl substituents and a methoxy group. The structural formula can be represented as follows:
The primary reaction pathway involves the condensation of anthranilamide with substituted benzaldehydes, leading to the formation of the desired dihydroquinazolinone product. The mechanism typically follows these steps:
The reaction conditions can vary significantly based on the choice of solvent and catalyst, influencing both yield and reaction time. For instance, using ethanol as a solvent has shown to provide optimal yields compared to other solvents like dichloromethane or chloroform .
The mechanism by which 2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors related to various diseases.
The applications of 2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one span across various fields:
The 2,3-dihydroquinazolin-4(1H)-one scaffold represents a privileged heterocyclic system in drug discovery, characterized by a fused bicyclic structure containing two nitrogen atoms at positions 1 and 3. This core combines structural rigidity with synthetic versatility, enabling diverse substitution patterns that modulate pharmacological properties. The partially reduced quinazolinone ring exhibits a unique electronic distribution that facilitates interactions with biological targets, particularly through hydrogen bonding via the carbonyl oxygen (C=O) and the N-H groups. This molecular framework serves as the foundation for over 200 naturally occurring alkaloids and numerous synthetic pharmaceuticals with broad therapeutic applications [4] [7]. The non-aromatic character at the 2,3-position differentiates it from fully aromatic quinazolinones, conferring distinct conformational flexibility and electronic properties essential for target binding [10]. The specific derivative 2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (CAS: 63384-41-8) exemplifies this scaffold with calculated molecular weight 330.38 g/mol and molecular formula C₂₁H₁₈N₂O₂ [1].
Table 1: Core Chemical Data for 2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
Property | Value |
---|---|
CAS Registry Number | 63384-41-8 |
Molecular Formula | C₂₁H₁₈N₂O₂ |
Molecular Weight | 330.38 g/mol |
SMILES Notation | O=C1N(C2=CC=CC=C2)C(C3=CC=C(OC)C=C3)NC4=C1C=CC=C4 |
Key Functional Groups | Carbonyl, Methoxy, Phenyl, Dihydroquinazoline |
Substituents at the 2- and 3-positions critically determine the pharmacological profile of dihydroquinazolinone derivatives. The 2-(4-methoxyphenyl)-3-phenyl configuration creates an asymmetric molecular architecture where electronic and steric factors synergistically influence bioactivity. The 4-methoxyphenyl group contributes electron density through its para-methoxy substituent (-OCH₃), enhancing hydrophobic interactions with biological targets while potentially improving membrane permeability. Concurrently, the 3-phenyl group provides a planar hydrophobic surface for π-π stacking interactions within enzyme binding pockets. This specific substitution pattern has demonstrated enhanced binding affinity in crystallographic studies of analogous compounds, where the methoxy oxygen participates in hydrogen bonding networks with protein residues [6]. X-ray analyses of structurally similar 3-(4-methoxyphenyl) derivatives reveal that the dihydroquinazoline ring system maintains planarity (RMS deviation: 0.052Å), while the substituted phenyl ring exhibits significant twisting (dihedral angle: 79.84°) that may influence target recognition [6]. These structural features enable multitarget engagement, particularly with tubulin—a validated anticancer target—where such substitutions occupy specific hydrophobic pockets in the colchicine binding site [10].
Quinazolinone derivatives have evolved from traditional medicinal agents to modern therapeutic candidates through strategic molecular design. Early developments focused on natural alkaloids containing the quinazolinone core, which demonstrated diverse bioactivities. Contemporary drug discovery has exploited this scaffold to develop clinical agents across therapeutic domains:
The structural evolution toward 2,3-disubstituted derivatives represents a strategic advancement to enhance target specificity and potency. Molecular hybridization techniques—exemplified by the fusion of quinazolinone with pyrazole carbamide—have yielded compounds with superior antifungal activity against Rhizoctonia solani (EC₅₀ = 9.06 mg/L) compared to fluconazole (EC₅₀ = 12.29 mg/L) [2]. This progression underscores the scaffold's adaptability in addressing emerging therapeutic challenges.
Table 2: Structural Evolution and Therapeutic Applications of Quinazolinone Derivatives
Generation | Representative Compounds | Therapeutic Application | Key Structural Features |
---|---|---|---|
First | Natural quinazolinone alkaloids | Broad-spectrum bioactivity | Unsubstituted core |
Second | Fluconazole, Aquamox | Antifungal, Antihypertensive | Monosubstituted derivatives |
Third | Hybrid pyrazole-quinazolinones | Enhanced antifungal activity | Molecular hybrids |
Fourth | 2,3-Disubstituted derivatives (e.g., target compound) | Tubulin inhibition, Anticancer | Asymmetric 2,3-disubstitution |
The continued exploration of 2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives represents the convergence of these historical developments—leveraging privileged structural features, optimized substitution patterns, and hybridization strategies to address contemporary therapeutic challenges.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7